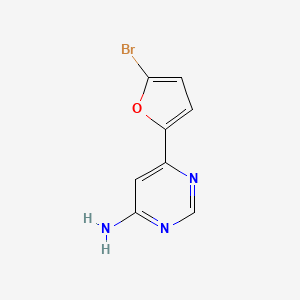

6-(5-Bromofuran-2-yl)pyrimidin-4-amine

Beschreibung

6-(5-Bromofuran-2-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-bromofuran moiety at position 6 and an amine group at position 2. Its molecular formula is C₈H₆BrN₃O, with a molecular weight of 240.06 g/mol .

Key properties include:

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-(5-bromofuran-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVQDZHVLDPUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Furan Precursors and Subsequent Coupling

One common approach starts with the bromination of furan at the 5-position to afford 5-bromofuran-2-yl intermediates. These intermediates are then coupled with pyrimidine derivatives bearing an amino group at the 4-position.

- Bromination: Selective bromination at the 5-position of furan is achieved using brominating agents under controlled conditions to avoid over-bromination or ring degradation.

- Coupling: The 5-bromofuran-2-yl moiety is introduced onto the pyrimidine ring via cross-coupling reactions such as Suzuki or Stille coupling, where the pyrimidine is functionalized with a suitable leaving group (e.g., halogen) at the 6-position.

This method was exemplified in the synthesis of brominated pyrimidine derivatives with good regioselectivity and moderate to high yields (40–60%).

Regioselective Synthesis of 6-Substituted Pyrimidin-4-amines

A regioselective approach involves the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives bearing substituents at the C-6 position, including 5-bromofuran-2-yl groups. The process typically includes:

- Preparation of a protected pyrimidinone intermediate.

- Introduction of the 5-bromofuran substituent at the 6-position via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Deprotection and conversion of the pyrimidinone to pyrimidin-4-amine.

This method benefits from high regioselectivity and allows for structural diversification at the 6-position.

Microwave-Assisted Synthesis of Substituted Furans

Microwave irradiation has been applied to accelerate the synthesis of substituted furans, including brominated furans, which serve as key intermediates. This technique provides:

- Reduced reaction times (minutes instead of hours).

- Improved yields and purity.

- Environmentally friendly conditions due to lower solvent use.

For example, a general procedure involves mixing furan derivatives with aromatic aldehydes and piperidine catalyst under microwave irradiation to afford furfurylidene intermediates, which can be further functionalized to introduce the bromine and pyrimidine moieties.

Catalytic Carbon-Carbon Bond Formation and Functional Group Transformations

Recent advances include nickel-catalyzed processes for the preparation of brominated heterocycles related to pyrimidines. The key steps involve:

- Formation of a directing group on the amine to facilitate regioselective substitution.

- Reaction with methyl zinc reagents in the presence of nickel catalysts to replace bromine substituents selectively.

- Hydrolysis to regenerate the amine group.

Though this process is described for related pyridine derivatives, similar catalytic strategies can be adapted for pyrimidine systems bearing 5-bromofuran substituents, offering efficient routes to the target compound with controlled substitution patterns.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

- Bromine substitution at the 5-position of the furan ring significantly enhances metabolic stability without compromising biological activity, as shown in medicinal chemistry studies of related compounds.

- Microwave-assisted synthesis offers a rapid and efficient route to substituted furans, which are key intermediates in the assembly of 6-(5-bromofuran-2-yl)pyrimidin-4-amine.

- Regioselective functionalization of pyrimidine rings is critical to ensure substitution at the 6-position, avoiding undesired isomers.

- Catalytic methods employing nickel and organozinc reagents provide modern, scalable routes for selective carbon-carbon bond formation, potentially applicable to this compound class.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(5-Bromofuran-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 6-(5-Bromofuran-2-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound's potential medicinal applications include its use in drug discovery and development. It may be explored for its therapeutic properties in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications.

Wirkmechanismus

The mechanism by which 6-(5-Bromofuran-2-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes critical differences between 6-(5-Bromofuran-2-yl)pyrimidin-4-amine and selected analogues:

Physicochemical and Spectroscopic Comparisons

- In contrast, the thiophene in provides electron-richness, altering reactivity.

- NMR Data :

- Crystal Packing : While the target compound’s crystal structure is unreported, 4,6-dichloro-5-methoxypyrimidine (a simpler analogue) forms 3D frameworks via Cl···N interactions .

Biologische Aktivität

6-(5-Bromofuran-2-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidine ring substituted with a brominated furan moiety, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 232.06 g/mol. The unique structural arrangement includes:

- A pyrimidine core at position 4.

- A 5-bromofuran substituent , which contributes to the compound's reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom allows for halogen bonding , potentially enhancing binding affinity and selectivity towards biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives containing furan and pyrimidine moieties possess significant antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including:

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.

In vitro assays using the disc agar diffusion method have shown that these compounds can inhibit bacterial growth effectively .

Anticancer Activity

Research has highlighted the potential of furan-containing pyrimidines in anticancer therapies. The unique electronic properties imparted by the furan ring may contribute to their effectiveness as kinase inhibitors, targeting cancer cell proliferation pathways.

Antiviral Activity

A series of derivatives related to this compound have been evaluated for antiviral properties. Some derivatives exhibited activity against various virus strains in cell cultures, suggesting potential applications in antiviral drug development .

Case Studies

- Antibacterial Study : A study investigated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to have inhibition zones greater than 10 mm, indicating significant antibacterial activity compared to control agents .

- Anticancer Screening : In a screening assay for anticancer activity, derivatives were tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 µM to 50 µM for various derivatives .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect | IC50/Zone of Inhibition |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition | >10 mm zone |

| Antibacterial | Escherichia coli | Inhibition | >10 mm zone |

| Anticancer | Human cancer cell lines | Proliferation inhibition | IC50: 20 - 50 µM |

| Antiviral | Various virus strains | Activity | Varies by derivative |

Q & A

Q. What are best practices for reporting crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.